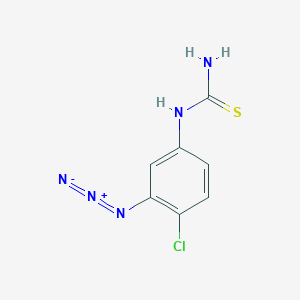
1-(3-Azido-4-chlorophenyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Azido-4-chlorophenyl)-2-thiourea, also known as ACTU, is a chemical compound that has gained attention in scientific research due to its unique properties. It is a member of the thiourea family, which is a class of organic compounds that contain a sulfur atom and a carbonyl group. ACTU has been shown to have potential applications in various fields, such as biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 1-(3-Azido-4-chlorophenyl)-2-thiourea is not fully understood. However, it has been shown to interact with specific amino acid residues in proteins, which can affect protein function. It has also been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
1-(3-Azido-4-chlorophenyl)-2-thiourea has been shown to have various biochemical and physiological effects. In biochemistry, it has been shown to bind to specific amino acid residues in proteins, which can affect protein function. In pharmacology, it has been shown to have anticancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth. In materials science, it has been used as a precursor for the synthesis of new materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Azido-4-chlorophenyl)-2-thiourea has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Another advantage is that it has unique properties that make it useful for studying protein structure and function, as well as for developing new materials. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on cellular processes. Another limitation is that it has not been extensively tested for its safety and toxicity, which could limit its potential use as a drug candidate.
Orientations Futures
There are several future directions for research on 1-(3-Azido-4-chlorophenyl)-2-thiourea. One direction is to further investigate its mechanism of action, which could provide insight into its potential uses as a drug candidate. Another direction is to explore its potential applications in materials science, such as in the development of new materials with unique properties. Additionally, further studies could be conducted to evaluate its safety and toxicity, which could help determine its potential use as a drug candidate.
Méthodes De Synthèse
The synthesis of 1-(3-Azido-4-chlorophenyl)-2-thiourea involves a series of chemical reactions that begin with the chlorination of 3-amino-4-chlorophenol. The resulting compound is then treated with sodium azide to form 1-(3-azido-4-chlorophenyl)-4-chloro-3-nitrobenzene. This intermediate product is then reduced using thiourea to produce 1-(3-azido-4-chlorophenyl)-2-thiourea. The overall yield of this synthesis method is approximately 40%.
Applications De Recherche Scientifique
1-(3-Azido-4-chlorophenyl)-2-thiourea has been used in various scientific research studies due to its unique properties. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and materials science. In biochemistry, 1-(3-Azido-4-chlorophenyl)-2-thiourea has been used as a tool to study protein structure and function. It has been shown to bind to specific amino acid residues in proteins, which can help researchers understand the role of these residues in protein function. In pharmacology, 1-(3-Azido-4-chlorophenyl)-2-thiourea has been investigated for its potential as a drug candidate. It has been shown to have anticancer properties and has been used in the development of new cancer treatments. In materials science, 1-(3-Azido-4-chlorophenyl)-2-thiourea has been used as a precursor for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
149526-84-1 |
|---|---|
Nom du produit |
1-(3-Azido-4-chlorophenyl)-2-thiourea |
Formule moléculaire |
C7H6ClN5S |
Poids moléculaire |
227.68 g/mol |
Nom IUPAC |
(3-azido-4-chlorophenyl)thiourea |
InChI |
InChI=1S/C7H6ClN5S/c8-5-2-1-4(11-7(9)14)3-6(5)12-13-10/h1-3H,(H3,9,11,14) |
Clé InChI |
IMSSJBNLTXWNID-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |
SMILES canonique |
C1=CC(=C(C=C1NC(=S)N)N=[N+]=[N-])Cl |
Synonymes |
1-(3-azido-4-chlorophenyl)-2-thiourea ACPTU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)


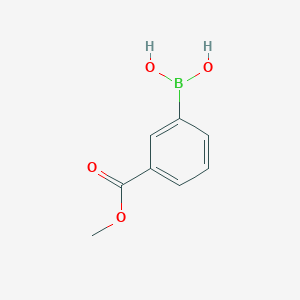
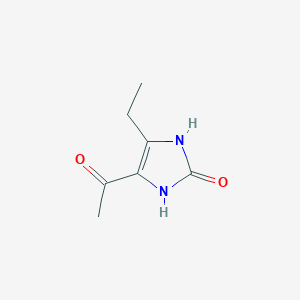

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)
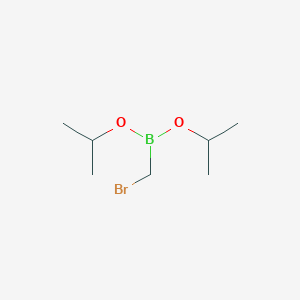
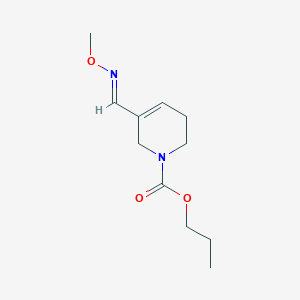
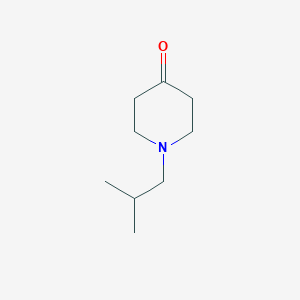
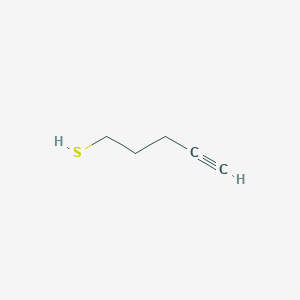
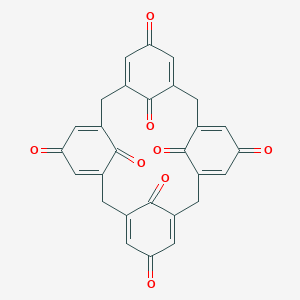
![(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135697.png)